molecular formula C7H7BrOS B11926005 2-Bromo-1-(4-methylthiophen-2-yl)ethanone CAS No. 1203589-82-5

2-Bromo-1-(4-methylthiophen-2-yl)ethanone

Cat. No.: B11926005
CAS No.: 1203589-82-5
M. Wt: 219.10 g/mol
InChI Key: MOXZEXOTBFOOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-methylthiophen-2-yl)ethanone is an organic compound with the molecular formula C9H9BrOS. It is a brominated derivative of ethanone, featuring a thiophene ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-methylthiophen-2-yl)ethanone typically involves the bromination of 1-(4-methylthiophen-2-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions generally include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of temperature and reagent addition can further enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-(4-methylthiophen-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methylthiophen-2-yl)ethanone largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the carbonyl group is converted to an alcohol, altering the compound’s reactivity and potential biological activity. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile or reducing agent used .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-(4-methylthiophen-2-yl)ethanone is unique due to the presence of both a bromine atom and a methylthio-substituted thiophene ring.

Properties

CAS No.

1203589-82-5

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

2-bromo-1-(4-methylthiophen-2-yl)ethanone

InChI

InChI=1S/C7H7BrOS/c1-5-2-7(10-4-5)6(9)3-8/h2,4H,3H2,1H3

InChI Key

MOXZEXOTBFOOLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.